
4-Chloroquinoline-2-carboxamide
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Description
4-Chloroquinoline-2-carboxamide is a useful research compound. Its molecular formula is C10H7ClN2O and its molecular weight is 206.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Development
4-Chloroquinoline-2-carboxamide is primarily recognized for its role as an intermediate in the synthesis of antimalarial agents. Research indicates that derivatives of quinoline-4-carboxamides exhibit potent antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. For instance, a study highlighted the discovery of a quinoline-4-carboxamide derivative that demonstrated low nanomolar potency and excellent oral efficacy in a P. berghei malaria mouse model, indicating its potential as a new therapeutic candidate against malaria .
Table 1: Antimalarial Activity of Quinoline-4-Carboxamide Derivatives
Compound Name | EC50 (nM) | Oral Efficacy (mg/kg) | Mechanism of Action |
---|---|---|---|
DDD107498 | 120 | < 1 | Inhibition of PfEF2 |
Compound 30 | < 10 | 0.5 | Inhibition of PfEF2 |
The novel mechanism of action involving the inhibition of translation elongation factor 2 (PfEF2) is particularly noteworthy, as it may help circumvent existing drug resistance mechanisms .
Agricultural Chemistry
In agricultural applications, compounds similar to this compound have been utilized in the formulation of agrochemicals. These compounds serve as effective agents for pest control and crop protection, contributing to sustainable agricultural practices. The incorporation of such quinoline derivatives into agrochemical formulations enhances their efficacy against various pests while minimizing environmental impact .
Material Science
The versatility of this compound extends to material science, where it is used in developing novel materials such as polymers and coatings. These materials exhibit improved chemical resistance and durability, making them suitable for various industrial applications. The incorporation of quinoline structures into polymer matrices can enhance mechanical properties and thermal stability .
Biochemical Research
In biochemical research, this compound derivatives are investigated for their potential as enzyme inhibitors and receptor binders. Studies have shown that these compounds can inhibit specific enzymes involved in critical biological pathways, contributing to the understanding of disease mechanisms and the development of new therapeutic strategies .
Case Study: Anticancer Activity
Recent research also explored the anticancer properties of quinoline derivatives, including those containing the carboxamide functional group. A study synthesized a series of novel quinoline-4-carboxamide derivatives that demonstrated significant cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231). The incorporation of various substituents was found to enhance their anticancer activities through mechanisms involving oxidative stress-mediated DNA damage .
Properties
CAS No. |
4203-20-7 |
---|---|
Molecular Formula |
C10H7ClN2O |
Molecular Weight |
206.63 g/mol |
IUPAC Name |
4-chloroquinoline-2-carboxamide |
InChI |
InChI=1S/C10H7ClN2O/c11-7-5-9(10(12)14)13-8-4-2-1-3-6(7)8/h1-5H,(H2,12,14) |
InChI Key |
VLECVPCRPFVRFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.